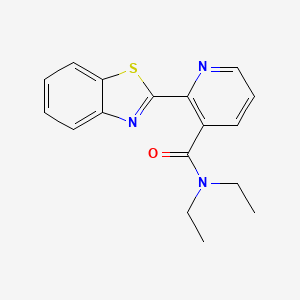

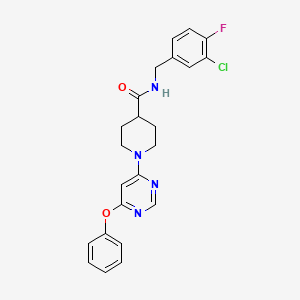

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide” is a complex organic compound that contains a benzothiazole moiety and a pyridine moiety. Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their pharmaceutical and biological activity . Pyridines are also important in the field of medicinal chemistry and are part of many bioactive compounds.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazoles are known to participate in a variety of reactions, including condensation with aldehydes/ketones/acids/acyl chlorides .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has explored the synthesis of novel derivatives involving "2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide" for their potential antimicrobial properties. For instance, a study by Padalkar et al. (2016) detailed the synthesis of derivatives starting from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger strains (Padalkar et al., 2016).

Photophysical Properties

Another line of research focuses on the photophysical properties of these compounds. A study by Padalkar et al. (2011) synthesized derivatives to investigate their excited state intra-molecular proton transfer (ESIPT) pathways, showing dual emission characteristics and thermal stability up to 200°C, which could be significant for organic material applications (Padalkar et al., 2011).

Diuretic Activity

The in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives has also been studied. Yar and Ansari (2009) found that specific derivatives exhibited promising diuretic effects, highlighting the potential for medical applications in treating conditions requiring diuresis (Yar & Ansari, 2009).

Electrochemical C–H Thiolation

A novel approach for synthesizing benzothiazoles and thiazolopyridines through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation has been reported. This metal- and reagent-free method offers a uniform synthesis pathway for these compounds from N-(hetero)arylthioamides, indicating potential in pharmaceutical and organic material manufacturing (Qian et al., 2017).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to inhibitThyroid peroxidase . Additionally, some benzothiazole derivatives have shown potent inhibition against M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets, leading to changes that result in their therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives have been found to affect various pathways, leading to their therapeutic effects .

Pharmacokinetics

A related compound, 1,2,3-benzothiadiazole, is soluble in organic solvents , which may impact its bioavailability.

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It has been found that benzothiazole derivatives exhibit significant biological activity, which suggests that 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-20(4-2)17(21)12-8-7-11-18-15(12)16-19-13-9-5-6-10-14(13)22-16/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMATYRWXGWHDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2924377.png)

![2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2924378.png)

![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole](/img/structure/B2924384.png)

![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)